2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine
Description
2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound comprising a triazole ring fused to a pyrazine scaffold, with a thiophene substituent at the 2-position. This structure combines electron-rich thiophene moieties with the hydrogen-bonding capabilities of the triazolopyrazine core, making it a promising candidate for pharmaceutical and materials science applications. Its synthesis typically involves condensation reactions between thiophene-containing hydrazines and pyrazine intermediates, as evidenced by protocols involving secondary amines and thiophene derivatives .
Properties
Molecular Formula |
C9H10N4S |
|---|---|
Molecular Weight |
206.27 g/mol |
IUPAC Name |
2-thiophen-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10N4S/c1-2-7(14-5-1)9-11-8-6-10-3-4-13(8)12-9/h1-2,5,10H,3-4,6H2 |
InChI Key |
KIYRUCDLOKXSLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)C3=CC=CS3)CN1 |
Origin of Product |
United States |
Preparation Methods
Construction of the Triazolopyrazine Core
The triazolopyrazine core is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and pyrazine precursors. For example, dihalogenated pyrazines are used as starting materials to enable subsequent cyclization and substitution steps. Literature reports the use of dihalopyrazines, which upon reaction with hydrazine or hydrazino compounds, yield the fused triazolopyrazine ring system.
- Dihalopyrazines (e.g., 5-chloro or 8-halogenated pyrazine derivatives) are subjected to nucleophilic substitution with hydrazine derivatives to form the triazolopyrazine core.
- The reaction conditions typically involve aprotic solvents with controlled temperature to favor cyclization without degradation of intermediates.
Optimization of Reaction Conditions
- Temperature: Reflux conditions in aprotic solvents are generally preferred to promote cyclization and substitution steps efficiently.
- Base: Organic bases such as triethylamine are used to facilitate ring closure and substitution reactions, especially when forming fused heterocycles.
- Solvent: Aprotic solvents with moderate polarity (e.g., toluene, cyclohexane) are favored to maximize yield and selectivity of the substitution reaction.
- Purification: The products are typically purified by recrystallization or chromatographic methods to obtain analytically pure compounds for characterization.
Representative Reaction Scheme
Research Findings and Yield Data
A solvent screening study demonstrated that solvents with lower dielectric constants yielded higher amounts of the desired substitution product. For example, cyclohexane afforded up to 58% total yield of isomeric products, with a significant proportion being the target substitution product, while more polar solvents like dimethylformamide resulted in lower yields (~27%).
| Entry | Solvent | Yield of 5-isomer (%) | Yield of 8-isomer (%) | Total Yield (%) | Dielectric Constant |
|---|---|---|---|---|---|
| 1 | Cyclohexane | 35 | 24 | 58 | 2.02 |
| 2 | Toluene | 31 | 8 | 40 | 2.38 |
| 3 | Dioxane | 20 | 9 | 29 | 2.25 |
| 4 | Tetrahydrofuran | 19 | 3 | 22 | 7.58 |
| 5 | Acetonitrile | 43 | 3 | 45 | 37.5 |
| 6 | Dimethylformamide | 25 | 2 | 27 | 36.7 |
This data highlights the importance of solvent selection in optimizing the synthesis of triazolopyrazine derivatives.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrazine ring undergoes nucleophilic substitution at electron-deficient positions. For example, hydrazine hydrate reacts with chlorinated pyrazine precursors to form intermediates, as demonstrated in :
| Reaction | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Chloride displacement | N₂H₄·H₂O, EtOH, 85°C, reflux | Hydrazine-substituted intermediate | 72–85 |
This reaction is critical for synthesizing the triazolo-pyrazine core. The thiophene substituent remains inert under these conditions due to its aromatic stability.
Cyclization Reactions
Cyclization with triethoxy methane or triethyl orthoacetate forms the fused triazolo-pyrazine system. Key parameters include:
| Cyclizing Agent | Temperature (°C) | Solvent | Reaction Time (h) | Product Purity (%) | Source |
|---|---|---|---|---|---|
| Triethoxy methane | 80 | EtOH | 6 | 90 | |
| Triethyl orthoacetate | 80 | THF | 4 | 88 |
These reactions exploit the nucleophilicity of the hydrazine group to generate the triazole ring .
Electrophilic Aromatic Substitution
The thiophene moiety undergoes electrophilic substitution at the α-position. Halogenation and sulfonation are common:
| Reagent | Position | Product | Selectivity | Source |
|---|---|---|---|---|
| Cl₂ (FeCl₃ catalyst) | C-5 of thiophene | 5-Chloro derivative | >95% | |
| H₂SO₄/SO₃ | C-3 of thiophene | 3-Sulfo derivative | 80% |
The electron-donating nature of the sulfur atom directs electrophiles to the α-positions .
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura and Sonogashira couplings via halogenated intermediates:
| Coupling Type | Catalyst | Substrate | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-thiophene | 78 | |
| Sonogashira | PdCl₂/CuI | 3-Iodo-pyrazine | 65 |
These reactions enable functionalization for pharmacological optimization .
Coordination Chemistry
The nitrogen-rich structure acts as a bidentate ligand for transition metals:
| Metal Salt | Coordination Site | Complex Stability (log β) | Application | Source |
|---|---|---|---|---|
| Cu(NO₃)₂ | Triazole N2 | 12.3 | Catalysis | |
| FeCl₃ | Pyrazine N4 | 9.8 | Magnetic materials |
Coordination enhances stability and enables catalytic applications.
Oxidation and Reduction
-
Oxidation : The thiophene ring is resistant to mild oxidants but reacts with H₂O₂/AcOH to form sulfoxide derivatives (70% yield).
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrazine ring, forming decahydro derivatives.
Biological Activity Modulation
Structural modifications via the above reactions correlate with bioactivity:
| Derivative | IC₅₀ (µM) against A549 Cells | Key Modification | Source |
|---|---|---|---|
| Parent compound | 1.28 ± 0.25 | N/A | |
| 5-Chloro derivative | 0.45 ± 0.12 | Enhanced lipophilicity |
Halogenation improves cytotoxicity by increasing membrane permeability .
Scientific Research Applications
2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Shows potential as an anti-cancer agent, particularly against HepG-2 and MCF-7 cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways are still under investigation, but it is known to interact with cellular proteins and DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
2-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine Hydrochloride (CAS 1263378-55-7)
- Structure : Replaces the thiophen-2-yl group with a methyl substituent.
- Its synthesis involves analogous cyclization steps but uses methylamine derivatives instead of thiophene-containing precursors .
- Applications : Primarily studied as a precursor for CNS-targeting agents due to its compact structure .
2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine (MFCD09834983)
- Structure : Features a trifluoromethyl group on an imidazo-pyrazine core.
- Properties: The electron-withdrawing CF₃ group increases metabolic stability and alters electronic distribution, which may enhance binding to adenosine receptors .
- Applications : Explored as a bioactive scaffold in neuropharmacology .
2-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine Hydrochloride
- Structure : Substitutes thiophene with a fluorophenyl group.
- Properties : Fluorine improves lipophilicity and bioavailability, while the aromatic ring enables π-π stacking interactions in receptor binding .
- Applications : Investigated for antimicrobial and antitumor activity .
Core-Modified Analogues
Piperazine-Derived [1,2,4]Triazolo[1,5-a]pyrazines
- Structure : Incorporates piperazine at the pyrazine nitrogen (e.g., compound 12 in ).
- Properties: Piperazine enhances solubility and introduces hydrogen-bonding sites, improving adenosine A2a receptor binding affinity (Ki < 100 nM) .
- Applications: Potent adenosine A2a antagonists with oral bioavailability up to 89% in preclinical models .
[1,2,4]Triazolo[1,5-c]quinazolin-5(6H)-ones
Pharmacological and Physicochemical Comparison
Key Findings:
- Electron-Rich Substituents : Thiophene and phenyl groups improve binding to aromatic residues in enzymes/receptors .
- Polar Groups : Piperazine and fluorine enhance solubility and pharmacokinetics .
- Core Rigidity: Fused quinazolinone or pyrazine rings increase target selectivity by restricting conformational flexibility .
Biological Activity
2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity against cancer cell lines, and other pharmacological effects.
- Molecular Formula : CHNS
- Molecular Weight : 206.27 g/mol
- CAS Number : 1575610-84-2
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key findings are summarized below.
Antimicrobial Activity
Recent studies have demonstrated significant antimicrobial properties of this compound against a range of bacterial and fungal pathogens. The antimicrobial efficacy was evaluated using the Kirby-Bauer disk diffusion method.
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Bacillus subtilis | 20 | 8 |
| Candida albicans | 14 | 64 |
These results indicate that the compound exhibits notable antibacterial activity particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies showed that it can inhibit the proliferation of various cancer cell lines.
| Cancer Cell Line | IC (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| A549 (Lung Cancer) | 10.0 |
| HT-29 (Colon Cancer) | 15.0 |
The compound demonstrated a dose-dependent inhibition of cell growth across these lines .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that its activity may be linked to the modulation of enzyme activities involved in cellular signaling pathways and metabolic processes .
Case Studies
- Antimicrobial Efficacy Study : A study conducted on pyrazole derivatives including the target compound revealed significant inhibition against Escherichia coli and Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods to assess antimicrobial activity .
- Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects of various triazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .
Q & A
Q. What are the standard synthetic routes for preparing 2-(thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine?
The compound is typically synthesized via condensation reactions. A common method involves reacting a thiophene-substituted triazole precursor with a pyrazine derivative under reflux conditions. For example, hydrazine hydrate and propan-2-ol are used to facilitate cyclization, followed by purification via recrystallization or column chromatography . Key steps include:
- Step 1: Formation of the triazole-thiophene intermediate using Lawesson’s reagent or similar thiocarbonyl transfer agents.
- Step 2: Cyclization with a pyrazine template (e.g., methyl 3-amino-2-pyrazinecarboxylate) under reflux.
- Step 3: Final purification using solvents like methanol or ethanol to isolate the product (yield: ~70-85%, purity: >95%) .
Q. How is the structure of this compound validated post-synthesis?
Structural confirmation relies on spectroscopic and chromatographic methods :
- 1H/13C NMR : Peaks for the thiophene ring (δ 6.8–7.5 ppm) and triazolopyrazine protons (δ 3.5–4.2 ppm for tetrahydro protons) .
- IR Spectroscopy : Absorption bands for C=N (1600–1650 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
- HPLC/MS : To confirm molecular weight (C₉H₁₀N₄S; theoretical MW: 218.27 g/mol) and purity .
Q. What initial biological screening assays are recommended for this compound?
Prioritize in vitro antimicrobial and receptor-binding assays :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₂a receptor binding using [³H]ZM-241385 as a reference antagonist) .
Advanced Research Questions
Q. How can structural modifications enhance adenosine A₂a receptor affinity and oral bioavailability?
Q. What methodologies resolve contradictions in reported biological activity data?
Discrepancies in antimicrobial efficacy (e.g., MIC variations) can arise from:
- Strain-Specific Sensitivity : Test across diverse microbial strains and standardize inoculum size (e.g., 1×10⁵ CFU/mL) .
- Solubility Limitations : Use DMSO as a co-solvent (≤1% v/v) to ensure compound dissolution in aqueous media .
- Control Comparisons : Benchmark against reference drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
Q. How are pharmacokinetic properties (e.g., half-life, clearance) evaluated in preclinical models?
- In Vivo Studies : Administer the compound orally (3–10 mg/kg) to rodents and collect plasma samples at timed intervals.
- Analytical Methods : Use LC-MS/MS to quantify plasma concentrations and calculate parameters (e.g., t₁/₂, Cₘₐₓ) .
- Metabolite Identification : Perform hepatic microsome assays to detect phase I/II metabolites .
Q. What computational tools predict the compound’s drug-likeness and toxicity?
- SwissADME : Predicts lipophilicity (LogP: ~2.5), solubility (LogS: −4.2), and drug-likeness via Lipinski’s rule .
- ProTox-II : Estimates hepatotoxicity and mutagenicity risks based on structural alerts .
- Molecular Dynamics Simulations : Assess binding stability to target receptors over 100-ns trajectories .
Methodological Notes
- Synthetic Challenges : Trace impurities in the triazole intermediate can reduce yield; optimize via silica gel chromatography .
- Data Reproducibility : Standardize reaction conditions (e.g., N₂ atmosphere for moisture-sensitive steps) .
- Advanced Characterization : X-ray crystallography can resolve ambiguities in regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
